molecular formula C17H20N2O4S2 B2636278 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 1705551-96-7

4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2636278
CAS RN: 1705551-96-7
M. Wt: 380.48
InChI Key: UJEWZPJOHCNROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide, also known as MTSES, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTSES belongs to the class of sulfhydryl-modifying reagents and is widely used in biochemical studies to modify and study the function of proteins.

Scientific Research Applications

Pharmacological Properties and Potential Therapeutic Applications

  • Serotonin Receptor Agonists : Benzamide derivatives, including compounds structurally related to 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide, have been synthesized and evaluated for their effect on gastrointestinal motility, showing potential as novel prokinetic agents with selective 5-HT4 receptor agonist activity. These compounds accelerated gastric emptying and increased the frequency of defecation, indicating potential therapeutic applications for gastrointestinal disorders (Sonda et al., 2004).

Radiolabeling and Imaging Studies

  • PET Radiotracers : Compounds with structural similarities have been developed and evaluated as potential radiotracers for PET imaging of CB1 cannabinoid receptors and serotonin 5-HT1A receptors. These studies demonstrate the compound's relevance in neuroimaging and the investigation of neurological disorders (Katoch-Rouse & Horti, 2003).

Antimicrobial Activity

  • Antibacterial and Antifungal Properties : Research on derivatives of 4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide indicates potential antibacterial and antifungal activities. Compounds have shown efficacy against specific bacterial strains and fungal species, suggesting their potential use in developing new antimicrobial agents (Sowmya et al., 2018).

Inhibitory Activities on Enzymes and Receptors

  • Tumor Necrosis Factor-alpha (TNF-α) and Matrix Metalloproteinase (MMP) Inhibitors : Studies on related sulfonamide derivatives have shown selective inhibition of TNF-α converting enzyme and various MMPs. These inhibitors are crucial for their potential therapeutic applications in inflammatory diseases and cancer treatment (Venkatesan et al., 2004).

Chemical Synthesis and Modification

  • Synthesis of Derivatives for Biological Studies : Innovative synthetic methodologies have been developed for creating new derivatives of this compound, aiming at exploring its pharmacological activities and potential applications in medicinal chemistry (Yang et al., 2013).

properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-23-13-4-6-14(7-5-13)25(21,22)15-8-10-19(11-9-15)17(20)18-16-3-2-12-24-16/h2-7,12,15H,8-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWZPJOHCNROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)piperidine-1-carboxamide

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